molecular formula C6H12O6 B12396224 D-Mannose-13C-4

D-Mannose-13C-4

Cat. No.: B12396224
M. Wt: 181.15 g/mol
InChI Key: GZCGUPFRVQAUEE-JADMVYLDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

D-Mannose-13C-4, also known as D-Mannopyranose-4-13C, is a stable isotope-labeled compound. It is a form of D-Mannose where the carbon at the fourth position is replaced with the carbon-13 isotope. This compound is primarily used in scientific research to trace metabolic pathways and study biochemical processes due to its unique isotopic labeling .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of D-Mannose-13C-4 typically involves the incorporation of carbon-13 into the D-Mannose molecule. This can be achieved through various synthetic routes, including the use of labeled precursors in the synthesis process. The reaction conditions often involve controlled environments to ensure the precise incorporation of the isotope .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using isotopically labeled starting materials. The process is optimized to achieve high yields and purity, often involving multiple steps of purification and quality control to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

D-Mannose-13C-4 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like nitric acid for oxidation, reducing agents like sodium borohydride for reduction, and various catalysts for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions include D-Mannonic acid, D-Mannitol, and various substituted derivatives of this compound. These products are often used in further research and applications .

Scientific Research Applications

D-Mannose-13C-4 has a wide range of applications in scientific research:

    Chemistry: Used as a tracer in metabolic studies to understand the pathways and mechanisms of carbohydrate metabolism.

    Biology: Helps in studying glycosylation processes and the role of mannose in cellular functions.

    Medicine: Investigated for its potential in treating urinary tract infections and other medical conditions due to its ability to inhibit bacterial adhesion.

    Industry: Used in the production of isotopically labeled compounds for various industrial applications

Mechanism of Action

The mechanism of action of D-Mannose-13C-4 involves its role as a carbohydrate in metabolic processes. It is absorbed but not metabolized by the human body, allowing it to act as a competitive inhibitor for bacterial adhesion in urinary tract infections. The molecular targets include bacterial adhesins, which are proteins that facilitate the attachment of bacteria to host cells .

Comparison with Similar Compounds

Similar Compounds

    D-Mannose-13C-6: Another isotopically labeled form of D-Mannose with carbon-13 at different positions.

    D-Glucose-13C-6: A similar compound labeled with carbon-13, used in metabolic studies.

    D-Sorbitol-2-13C: A reduced form of D-Mannose labeled with carbon-13.

Uniqueness

D-Mannose-13C-4 is unique due to its specific labeling at the fourth carbon position, which allows for precise tracing in metabolic studies. This specificity makes it particularly useful in research applications where detailed understanding of metabolic pathways is required .

Properties

Molecular Formula

C6H12O6

Molecular Weight

181.15 g/mol

IUPAC Name

(2S,3S,4R,5R)-2,3,4,5,6-pentahydroxy(513C)hexanal

InChI

InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4-,5-,6-/m1/s1/i4+1

InChI Key

GZCGUPFRVQAUEE-JADMVYLDSA-N

Isomeric SMILES

C([13C@H]([C@H]([C@@H]([C@@H](C=O)O)O)O)O)O

Canonical SMILES

C(C(C(C(C(C=O)O)O)O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.